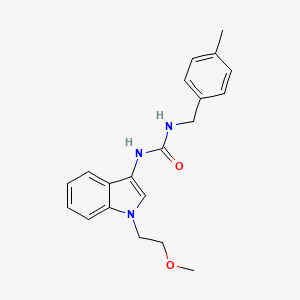

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methylphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-7-9-16(10-8-15)13-21-20(24)22-18-14-23(11-12-25-2)19-6-4-3-5-17(18)19/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDPSUQVMOEHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction, where the indole core is treated with 2-methoxyethyl chloride in the presence of a base.

Formation of the Urea Moiety: The urea moiety can be formed by reacting the substituted indole with an isocyanate, such as 4-methylbenzyl isocyanate, under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea can be compared with other similar compounds, such as:

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-fluorobenzyl)urea: This compound contains a 4-fluorobenzyl group instead of a 4-methylbenzyl group.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-nitrobenzyl)urea: This compound contains a 4-nitrobenzyl group instead of a 4-methylbenzyl group.

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea is an organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole core and a urea moiety, suggests significant potential for biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C20H23N3O2

CAS Number: 922896-59-1

IUPAC Name: 1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methylphenyl)methyl]urea

The compound's structure is crucial for its biological interactions, particularly its ability to bind to specific receptors or enzymes, thereby modulating various cellular processes.

The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea is primarily attributed to its interaction with molecular targets involved in cellular signaling pathways. The following mechanisms have been identified:

- Receptor Binding: The compound may interact with specific receptors that regulate cellular metabolism and function.

- Enzyme Modulation: It has been observed to inhibit certain enzymes involved in signal transduction pathways, potentially impacting cell proliferation and survival.

- Pathway Involvement: Notably, it may influence pathways such as the MAPK/ERK signaling pathway, which is critical in various physiological processes.

Anticancer Properties

Research indicates that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea exhibits promising anticancer activity. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have shown that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea effectively inhibits the growth of various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Modulation of MAPK/ERK pathway |

These results indicate a strong potential for therapeutic applications in oncology.

In Vivo Studies

Animal models have further validated the efficacy of the compound. For example, in a study involving xenograft models of breast cancer, treatment with 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea resulted in significant tumor regression compared to control groups.

Q & A

Q. What are the key synthetic considerations for alkylating the indole nitrogen in 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea?

The alkylation of the indole nitrogen with 1-bromo-2-methoxyethane is a critical step. Optimal conditions include using dichloromethane as a solvent, triethylamine as a base, and stirring at room temperature for 24 hours to achieve >98% yield . Purification typically involves standard work-up (e.g., aqueous extraction) followed by chromatography. Challenges include competing side reactions at the indole C3 position; thus, protecting groups or regioselective catalysts may be required.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass deviations <2 ppm) .

- HPLC: Assesses purity (>98% is standard for pharmacological studies) .

- X-ray Crystallography: Resolves stereochemistry and confirms substituent positioning, as demonstrated in monoclinic crystal systems (e.g., P2₁/c space group, unit cell parameters a = 7.97 Å, b = 16.43 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition efficacy?

Modify the 4-methylbenzyl group to explore electronic and steric effects on kinase binding. For example:

- Replace the methyl group with halogens (e.g., Cl, F) to enhance hydrophobic interactions.

- Introduce polar groups (e.g., -OH, -NH₂) to improve solubility.

Assay using TRKA kinase inhibition protocols (IC₅₀ measurements via fluorescence polarization) as described in patent applications . Compare with analogs like 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, which showed nanomolar activity .

Q. What experimental designs evaluate antimicrobial or antibiofilm activity?

- Biofilm Inhibition Assays: Use Pseudomonas aeruginosa PAO1 cultures in 96-well plates, treating with sub-MIC concentrations (e.g., 10–50 µM). Quantify biofilm biomass via crystal violet staining and compare to controls .

- Quorum Sensing Inhibition: Measure lasR gene expression (qRT-PCR) or pyocyanin production. Reference compounds like (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) (C1) showed >50% inhibition at 25 µM .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Solubility: Introduce hydrophilic groups (e.g., PEG chains) on the urea moiety.

- Metabolic Stability: Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots. For example, replacing the methoxyethyl group with a cyclopropyl moiety reduced hepatic clearance in analogs by 40% .

- Permeability: Assess via Caco-2 cell monolayers; logP values <3 are ideal for oral bioavailability.

Data Contradiction Analysis

Example: Discrepancies in reported yields for alkylation steps (e.g., 98% in vs. lower yields in similar syntheses) may arise from:

- Reagent Purity: Impurities in 1-bromo-2-methoxyethane can hinder reactivity.

- Solvent Effects: Dichloromethane vs. DMF may alter reaction kinetics.

Resolution involves repeating reactions with rigorously dried solvents and freshly distilled reagents.

Methodological Recommendations

- Synthetic Reproducibility: Document inert atmosphere conditions (N₂/Ar) to prevent indole oxidation.

- Biological Assays: Include positive controls (e.g., known kinase inhibitors or antibiotics) to validate assay sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.